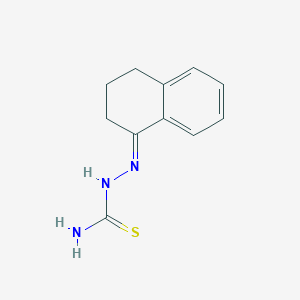![molecular formula C20H24Br2N4O B11549579 2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11549579.png)
2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, bromine substituents, and hydrazide functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Condensation: The reaction of the brominated intermediate with diethylaminobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine substituents and hydrazide functional groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dichloro-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- 2-[(3,5-Difluoro-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
Uniqueness
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs. The bromine atoms can enhance the compound’s ability to participate in specific reactions and interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24Br2N4O |
|---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H24Br2N4O/c1-4-26(5-2)17-8-6-15(7-9-17)12-24-25-20(27)13-23-16-10-18(21)14(3)19(22)11-16/h6-12,23H,4-5,13H2,1-3H3,(H,25,27)/b24-12+ |
InChI Key |
RPFZDNFSJKNNOE-WYMPLXKRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C(=C2)Br)C)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=C(C(=C2)Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11549496.png)

![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11549498.png)
![2-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11549500.png)
![2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11549502.png)
![3-(4-{[(1E,2E)-3-(2-chlorophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11549511.png)
![N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11549520.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate](/img/structure/B11549532.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11549539.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11549544.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11549547.png)
![(1S,2R,3aR)-7-chloro-2-(2-methoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11549551.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11549561.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11549569.png)
